molecular formula C15H17N3O3 B2937153 4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine CAS No. 2097929-87-6

4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine

Cat. No.: B2937153
CAS No.: 2097929-87-6
M. Wt: 287.319
InChI Key: ADVGKWUQSXAPBF-UHFFFAOYSA-N
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Description

4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine typically involves multiple steps, starting with the preparation of the furan-2-carbonyl-piperidin-4-yl intermediate. This intermediate is then reacted with 2-methylpyrimidine under specific conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nature of the substituents introduced.

Scientific Research Applications

4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with various substituents, such as:

  • 4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-2-phenylpyrimidine
  • 4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-2-chloropyrimidine
  • 4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-2-aminopyrimidine

Uniqueness

What sets 4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the furan-2-carbonyl-piperidin-4-yl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

furan-2-yl-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-16-7-4-14(17-11)21-12-5-8-18(9-6-12)15(19)13-3-2-10-20-13/h2-4,7,10,12H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVGKWUQSXAPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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